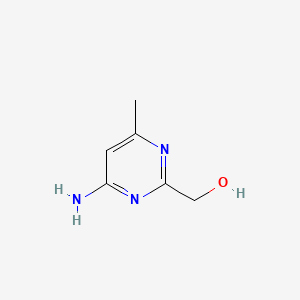

(4-Amino-6-methylpyrimidin-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

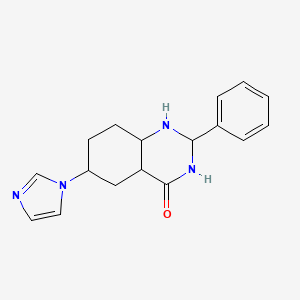

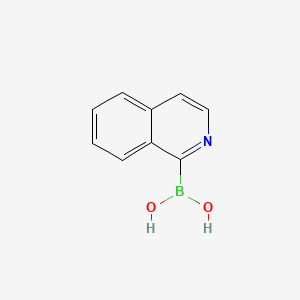

“(4-Amino-6-methylpyrimidin-2-yl)methanol” is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . It is also known as Toxopyrimidine . This compound plays a role as a metabolite in Saccharomyces cerevisiae (a species of yeast) and Escherichia coli (a type of bacteria) .

Molecular Structure Analysis

The InChI code for “(4-Amino-6-methylpyrimidin-2-yl)methanol” is 1S/C6H9N3O/c1-4-8-2-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9) . The compound has a topological polar surface area of 72 Ų .Physical And Chemical Properties Analysis

“(4-Amino-6-methylpyrimidin-2-yl)methanol” has a molecular weight of 139.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Lactonization Catalysts : Derivatives of (4-Amino-6-methylpyrimidin-2-yl)methanol, such as 4,4′‐Bis(2‐amino‐6‐methylpyrimidyl) Disulfide, have been explored for their potential in inducing lactonization of ω-hydroxy acids. This synthesis approach could be advantageous for creating complex lactone structures, crucial in various pharmaceutical and agrochemical compounds (Albericio et al., 2001).

Supramolecular Cocrystal Formation : The interaction of 2-amino-4-chloro-6methylpyrimidine derivatives with 4-methylbenzoic acid has led to the formation of supramolecular cocrystals. These findings are significant for the development of novel materials with potential applications in drug delivery systems and materials science (Khalib et al., 2015).

Materials Science and Catalysis

Molecular Structure Analysis : Research on compounds like dimethyl-(4-trifluromethyl-6-methylpyrimidine-2-thionate)thallium(III) highlights the unique ligational modes of pyrimidine derivatives. Such studies are crucial for the development of new materials with potential applications in electronics and catalysis (Rodríguez et al., 2003).

Catalytic Applications : The synthesis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol from (6-methylpyridin-2-yl)methanol demonstrates the compound's utility in catalytic reactions. This work is pertinent for the development of catalysts in synthetic organic chemistry (Percino et al., 2005).

Propiedades

IUPAC Name |

(4-amino-6-methylpyrimidin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-2-5(7)9-6(3-10)8-4/h2,10H,3H2,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZIUFUOBWPRAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-6-methylpyrimidin-2-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B572696.png)

![6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B572707.png)

![Ethyl 1-bromoimidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B572708.png)